Cbz-allo-O-methyl-L-Thr

Physical characterization Polymorphism Quality control

Cbz-allo-O-methyl-L-Thr (systematic name: methyl N-[(benzyloxy)carbonyl]-L-allothreoninate; CAS 98777-34-5) is a doubly protected, non‑proteinogenic α‑amino acid derivative belonging to the allo‑threonine class. The molecule features a benzyloxycarbonyl (Cbz) group on the α‑amine and a methyl ester at the carboxyl terminus, with the defining (2S,3S) allo configuration at the β‑carbon – the opposite relative stereochemistry to the proteinogenic (2S,3R) L‑threonine.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Cat. No. B13413866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-allo-O-methyl-L-Thr
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC
InChIInChI=1S/C13H17NO5/c1-9(18-2)11(12(15)16)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16)/t9-,11-/m0/s1
InChIKeyQUMPTEMSGZOMGE-ONGXEEELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-allo-O-methyl-L-Thr (Z-Allo-Thr-OMe): A Stereochemically Defined Protected Amino Acid Building Block for Peptide Synthesis and Chiral Research


Cbz-allo-O-methyl-L-Thr (systematic name: methyl N-[(benzyloxy)carbonyl]-L-allothreoninate; CAS 98777-34-5) is a doubly protected, non‑proteinogenic α‑amino acid derivative belonging to the allo‑threonine class . The molecule features a benzyloxycarbonyl (Cbz) group on the α‑amine and a methyl ester at the carboxyl terminus, with the defining (2S,3S) allo configuration at the β‑carbon – the opposite relative stereochemistry to the proteinogenic (2S,3R) L‑threonine . With molecular formula C₁₃H₁₇NO₅ and a molecular weight of 267.28 g/mol, it is supplied as a white to off‑white solid (mp 58–59 °C) and is employed primarily as an intermediate in solid‑ and solution‑phase peptide synthesis, where both the protecting groups and the allo stereochemistry offer distinct advantages over standard threonine derivatives .

Why Cbz-allo-O-methyl-L-Thr Cannot Be Replaced by Standard Cbz‑Thr‑OMe or Other In‑Class Analogs


Cbz‑allo‑O‑methyl‑L‑Thr differs from its closest commercial alternative, Z‑Thr‑OMe (Cbz‑L‑threonine methyl ester, CAS 57224‑63‑2), at the most fundamental level: the β‑carbon stereochemistry. The (2S,3S) allo configuration imposes a distinct conformational landscape on peptide backbones, altering φ/ψ dihedral angle preferences, hydrogen‑bonding patterns, and side‑chain orientation relative to the standard (2S,3R) threonine [1]. This stereochemical difference translates into measurable physical‑property divergence – a melting point depression of ~34 °C (58–59 °C vs. 92–94 °C for Z‑Thr‑OMe) – and profound biological consequences, including a >150‑fold difference in enzyme substrate specificity . Furthermore, the O‑methyl ether blocks side‑chain hydroxyl reactivity that would otherwise lead to O‑acylation, O‑phosphorylation, or β‑elimination side products during peptide chain assembly, making the unprotected free‑hydroxyl analog Cbz‑allo‑Thr‑OH unsuitable for many synthetic protocols [2]. Consequently, substituting any generic protected threonine derivative renders the resulting peptide stereochemically and functionally distinct, invalidating structure‑activity relationships and compromising downstream biological or catalytic performance.

Quantitative Differentiation Evidence for Cbz-allo-O-methyl-L-Thr Against Its Closest Comparators


Melting Point as a Diagnostic Crystallinity and Purity Indicator: Z‑Allo‑Thr‑OMe (58–59 °C) vs. Z‑Thr‑OMe (92–94 °C)

Z‑Allo‑Thr‑OMe (CAS 98777‑34‑5) exhibits a melting point of 58–59 °C, which is approximately 34 °C lower than that of the standard threonine isomer Z‑Thr‑OMe (CAS 57224‑63‑2, mp 92–94 °C) . This large depression arises from the altered crystal‑packing interactions caused by the (2S,3S) allo configuration at the β‑carbon, which disrupts the intermolecular hydrogen‑bonding network present in the (2S,3R) diastereomer .

Physical characterization Polymorphism Quality control

Enzyme Substrate Discrimination: L‑allo‑Threonine Preferred >150‑Fold Over L‑Threonine by Threonine Aldolase

Thermatoga maritima threonine aldolase (TA) displays a substrate preference (SP, defined as the ratio of kcat/Km for the erythro substrate vs. the threo substrate) of 153 for L‑allo‑threonine over L‑threonine [1]. This kinetic discrimination has been independently corroborated by X‑ray crystallography, which reveals that the enzyme binding pocket is structurally optimized for the (2S,3S) allo configuration . The Escherichia coli L‑threonine aldolase (LTA) and human/E. coli serine hydroxymethyltransferases (SHMTs) similarly exhibit higher catalytic efficiency (kcat/Km) for L‑allo‑threonine than for L‑threonine, confirming that the stereochemical preference is conserved across enzyme families [2].

Enzyme kinetics Substrate specificity Biocatalysis

Epimerization Control During Peptide Coupling: Pre‑Formed Allo‑Threonine Derivatives Bypass Oxazolone‑Driven Stereochemical Erosion

N‑Acylated threonine derivatives, including Cbz‑ and acetyl‑protected forms, readily form 5(4H)‑oxazolones upon carboxyl activation with carbodiimide reagents. These oxazolones epimerize at the α‑carbon under mildly basic conditions, leading to diastereoisomeric mixtures of threonine and allo‑threonine products upon hydrolysis [1]. Lloyd‑Williams et al. demonstrated that N‑acetylated O‑benzyl‑threonine oxazolones yield chromatographically separable threonine/allo‑threonine diastereomer mixtures, with epimerization reaching equilibrium within minutes under standard coupling conditions [1]. The rate of epimerization is base‑ and solvent‑dependent: Inui et al. reported that N‑benzoyl‑threonine methyl esters epimerize significantly faster than N‑benzoyl‑allo‑threonine methyl esters under identical alkaline conditions [2]. Consequently, employing pre‑formed, stereochemically pure Cbz‑allo‑O‑methyl‑L‑Thr as a building block circumvents the epimerization that would otherwise occur if the allo configuration were generated in situ during coupling.

Peptide synthesis Epimerization Oxazolone mechanism

O‑Methyl Protection Prevents O‑Acylation and β‑Elimination Side Reactions During Solid‑Phase Peptide Synthesis

The O‑methyl ether in Cbz‑allo‑O‑methyl‑L‑Thr eliminates the nucleophilic hydroxyl group that, in unprotected threonine derivatives, competes with the intended amide bond formation. In contrast, Cbz‑allo‑Thr‑OH (free β‑hydroxyl) is susceptible to O‑acylation during carboxyl activation and to base‑catalyzed β‑elimination under the strongly basic conditions used for Fmoc deprotection (20% piperidine) [1]. Glycosylated threonine derivatives, which retain a free hydroxyl surrogate, have been shown to undergo β‑elimination rather than epimerization under forcing conditions, demonstrating that the free β‑hydroxyl is a vector for competing reaction pathways [2]. The O‑methyl ether permanently blocks this pathway, ensuring that the only reactive site during chain elongation is the intended N‑terminus or C‑terminus, depending on the deprotection sequence.

Solid‑phase peptide synthesis Side‑reaction suppression Protecting group strategy

Epimeric Substrate Discrimination in Isopenicillin‑N Synthase: O‑Methyl‑D‑allothreonine Tripeptide Is an Excellent Substrate, Whereas the D‑Threonine Epimer Does Not React

In a classic stereochemical study, Pétursson and Baldwin synthesized the two epimeric tripeptides δ‑(L‑α‑aminoadipoyl)‑L‑cysteinyl‑D‑(O‑methyl)‑D‑threonine (13) and δ‑(L‑α‑aminoadipoyl)‑L‑cysteinyl‑D‑(O‑methyl)‑D‑allothreonine (14) as substrates for isopenicillin‑N synthase (IPNS) [1]. The D‑allothreonine tripeptide (14) proved to be an excellent substrate, being converted by IPNS to the novel antibiotic 2‑α‑methoxy‑2‑β‑methylpenam, which exhibited antibiotic activity comparable to isopenicillin N itself [1][2]. In stark contrast, the D‑threonine epimer (13) showed no detectable turnover by the enzyme [1]. This binary all‑or‑nothing stereochemical discrimination demonstrates that the (2R,3R) allo configuration at the β‑carbon is an absolute requirement for substrate recognition by IPNS – a finding that directly extrapolates to the L‑allo series, where the corresponding (2S,3S) configuration is expected to govern recognition by stereochemically complementary enzymes.

Isopenicillin‑N synthase Epimer specificity β‑Lactam biosynthesis

Validated Synthesis Yield: Z‑Allo‑Thr‑OMe Prepared in 86% Isolated Yield Under Mild Aqueous Bicarbonate Conditions

A patent‑documented preparative procedure (US 2014/206677) describes the synthesis of Z‑Allo‑Thr‑OMe from (2S,3S)‑methyl 2‑amino‑3‑hydroxybutanoate with benzyl chloroformate (Cbz‑Cl) in a 1:1 THF/water mixture at 0 °C to room temperature over 16.5 hours, using sodium bicarbonate as the acid scavenger . The product is isolated in 86% yield after silica gel column chromatography, and its identity is confirmed by ¹H NMR (characteristic signals: δ 1.09 d, 3H; 3.89 s, 3H; 5.04 s, 2H) and ESI‑MS (MH⁺ 268.1) . This yield compares favorably to the typical 70–80% range reported for Cbz protection of standard threonine methyl esters under analogous Schotten–Baumann conditions, reflecting the favorable reactivity profile of the allo‑configured amino ester substrate [1].

Process chemistry Scalable synthesis Cbz protection

Procurement‑Driven Application Scenarios for Cbz-allo-O-methyl-L-Thr


Stereochemically Defined Peptide Therapeutics and SAR Studies Requiring (2S,3S) allo‑Threonine Residues

In medicinal chemistry programs where the (2S,3S) allo configuration has been identified as critical for target binding – as demonstrated by the >150‑fold enzyme substrate preference for L‑allo‑threonine over L‑threonine [1] – Cbz‑allo‑O‑methyl‑L‑Thr serves as the definitive building block for incorporating this residue. Its use guarantees that the resulting peptide maintains the precise stereochemistry required to reproduce the structure‑activity relationship observed in lead optimization. Substitution with the standard (2S,3R) threonine isomer would invalidate the pharmacological profile established during screening. The O‑methyl protection further ensures that the β‑hydroxyl does not undergo phosphorylation or glycosylation during biological evaluation, simplifying the interpretation of target engagement data [2].

Total Synthesis of Allo‑Threonine‑Containing Natural Products and Cyclopeptides

The total synthesis of the potent tachykinin antagonist WS9326A from Streptomyces violaceoniger critically depends on the incorporation of an allo‑threonine residue: the key cyclization step involves coupling between Phe and allo‑Thr residues using an active ester method [3]. Cbz‑allo‑O‑methyl‑L‑Thr, after orthogonal deprotection of the Cbz group and methyl ester as required, provides the correctly configured allo‑threonine fragment for such convergent synthetic strategies. The pre‑formed (2S,3S) stereochemistry eliminates the need for late‑stage epimerization control, which is particularly challenging in macrocyclization reactions where epimerization at the C‑terminal residue is a well‑known side reaction [4].

Enzyme Mechanism and Biocatalysis Studies Exploiting Allo‑Stereochemical Discrimination

The binary substrate discrimination exhibited by isopenicillin‑N synthase – where the O‑methyl‑allo‑threonine tripeptide is fully converted to a bioactive penam while the threonine epimer shows zero turnover [5] – exemplifies the power of allo‑threonine derivatives as stereochemical probes. Cbz‑allo‑O‑methyl‑L‑Thr is the ideal precursor for synthesizing such probe substrates: the Cbz group can be removed by hydrogenolysis without affecting the O‑methyl ether, and the methyl ester can be selectively hydrolyzed or used directly for amide coupling. Researchers investigating PLP‑dependent aldolases, amino acid racemases, or threonine dehydratases can use this building block to systematically map how β‑carbon stereochemistry governs substrate recognition, catalytic efficiency, and product distribution [1].

Process Development and Scale‑Up of Allo‑Threonine‑Containing Peptide APIs

For CMC teams developing manufacturing routes for peptide active pharmaceutical ingredients (APIs) containing allo‑threonine, the documented 86% isolated yield for Z‑Allo‑Thr‑OMe under mild aqueous conditions provides a validated starting point for process optimization . The low melting point (58–59 °C) enables convenient handling and recrystallization from common organic solvents, while the 34 °C melting point gap relative to the standard threonine isomer provides a simple identity test (melting point or DSC) for batch release . Furthermore, the O‑methyl ether eliminates the need for an additional orthogonal protecting group on the side chain, reducing the total step count and improving atom economy relative to routes that employ O‑TBDMS or O‑tBu protection followed by a separate deprotection step.

Quote Request

Request a Quote for Cbz-allo-O-methyl-L-Thr

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.